N-(4-hydroxyphenyl)furan-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

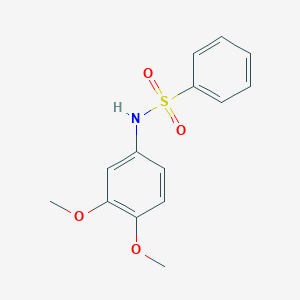

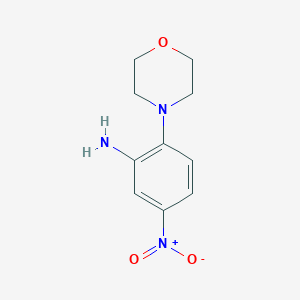

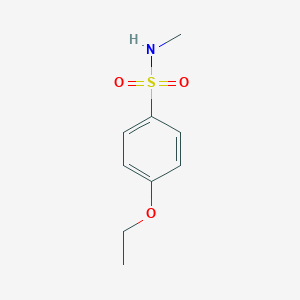

N-(4-hydroxyphenyl)furan-2-carboxamide is a chemical compound with the empirical formula C11H9NO3 . It is a solid substance and its CAS number is 4104-33-0 .

Molecular Structure Analysis

The molecular structure of N-(4-hydroxyphenyl)furan-2-carboxamide can be represented by the SMILES stringNC(C=C1)=CC=C1NC(C2=CC=CO2)=O . The InChI string is 1S/C11H10N2O2/c12-8-3-5-9(6-4-8)13-11(14)10-2-1-7-15-10/h1-7H,12H2,(H,13,14) .

Scientific Research Applications

Antibacterial Activity

Furan derivatives, including N-(4-hydroxyphenyl)furan-2-carboxamide, have shown significant antibacterial activity . They have been used in the fight against bacterial strain-caused infections . The rise in drug resistance to clinically utilized anti-infectives has necessitated the discovery of new antimicrobial compounds with distinct mechanisms of action .

Synthesis of Functionalized Compounds

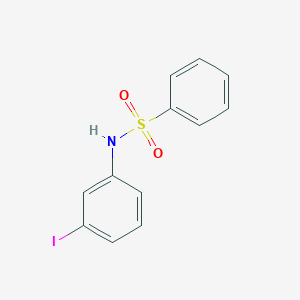

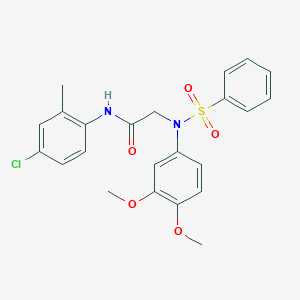

N-(4-bromophenyl)furan-2-carboxamide, a compound similar to N-(4-hydroxyphenyl)furan-2-carboxamide, has been synthesized and further arylated to afford N-(4-bromophenyl)furan-2-carboxamide analogues . This process involves the use of triphenylphosphine palladium as a catalyst and K3PO4 as a base .

Anti-Microbial Activity Against Drug-Resistant Bacteria

The synthesized N-(4-bromophenyl)furan-2-carboxamide analogues have been tested for their in vitro anti-bacterial activities against clinically isolated drug-resistant bacteria such as A. baumannii, K. pneumoniae, E. cloacae, and S. aureus . The molecule was found to be particularly effective against NDM-positive bacteria A. baumannii .

Anti-Urease Activity

Research has shown that symmetrical di-substituted thiourea, a compound related to furan derivatives, has potent anti-urease activity . This suggests potential applications of N-(4-hydroxyphenyl)furan-2-carboxamide in this area.

Anti-Cancer Potential

While specific research on N-(4-hydroxyphenyl)furan-2-carboxamide’s anti-cancer potential is limited, furan derivatives have been studied for their anti-cancer properties . This suggests potential applications of N-(4-hydroxyphenyl)furan-2-carboxamide in cancer research.

Epidemal Growth Factor Receptor Inhibition

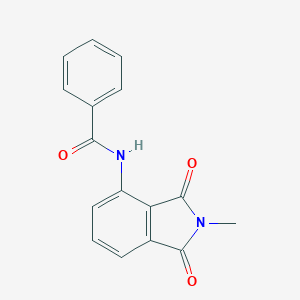

N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives, which are structurally similar to N-(4-hydroxyphenyl)furan-2-carboxamide, have been synthesized and studied for their ability to inhibit epidemal growth factor receptors . This suggests potential applications of N-(4-hydroxyphenyl)furan-2-carboxamide in this area.

Mechanism of Action

Target of Action

N-(4-hydroxyphenyl)furan-2-carboxamide, a furan derivative, has been found to exhibit a wide range of advantageous biological and pharmacological characteristics Furan derivatives have been employed as medicines in a number of distinct disease areas .

Mode of Action

Furan-containing compounds are known for their diverse therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .

Biochemical Pathways

Furan derivatives are known to interact with a variety of biochemical pathways due to their diverse therapeutic properties .

Result of Action

It’s worth noting that furan derivatives have been found to exhibit a wide range of therapeutic effects .

properties

IUPAC Name |

N-(4-hydroxyphenyl)furan-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c13-9-5-3-8(4-6-9)12-11(14)10-2-1-7-15-10/h1-7,13H,(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGVKXCATWIGAIF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NC2=CC=C(C=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90353678 |

Source

|

| Record name | Furan-2-carboxylic acid (4-hydroxy-phenyl)-amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-hydroxyphenyl)furan-2-carboxamide | |

CAS RN |

4104-33-0 |

Source

|

| Record name | Furan-2-carboxylic acid (4-hydroxy-phenyl)-amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[[4-(1,3-Dioxoisoindol-2-yl)phenyl]carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid](/img/structure/B187311.png)

![4-[4-[5-(Aminomethyl)-2-oxo-3-oxazolidinyl]-2-fluorophenyl]-1-piperazinecarboxylic acid tert-butyl ester](/img/structure/B187314.png)

![Ethyl 4-[[2-(4-ethoxycarbonylanilino)-2-oxoacetyl]amino]benzoate](/img/structure/B187316.png)